2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Preparation of 2-bromo-4-methylphenol: This intermediate is synthesized by bromination of 4-methylphenol using bromine in the presence of a suitable solvent such as acetic acid.
Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.
Synthesis of 5-isopropyl-1,3,4-thiadiazole-2-amine: This intermediate is prepared by the reaction of isopropylamine with thiocarbohydrazide under reflux conditions.
Coupling Reaction: Finally, the 2-(2-bromo-4-methylphenoxy)acetic acid is coupled with 5-isopropyl-1,3,4-thiadiazole-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.
Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or alkoxy derivatives.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interacting with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Inducing Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(2-fluoro-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(2-iodo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions and may enhance the compound’s potency in biological assays.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-8(2)13-17-18-14(21-13)16-12(19)7-20-11-5-4-9(3)6-10(11)15/h4-6,8H,7H2,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVCDIKIMQXOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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